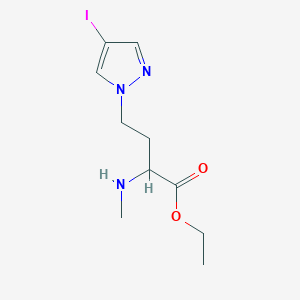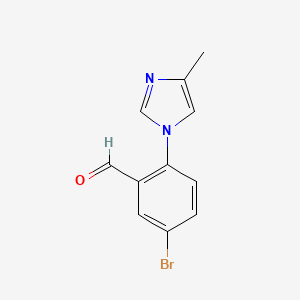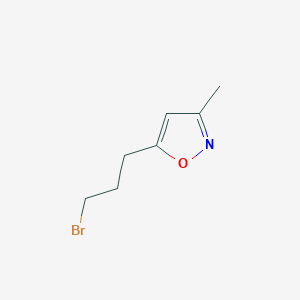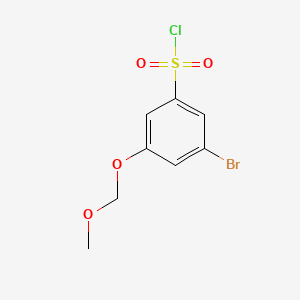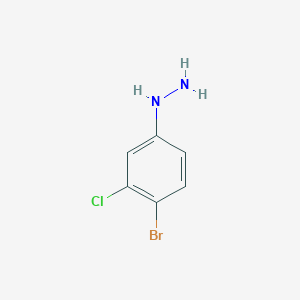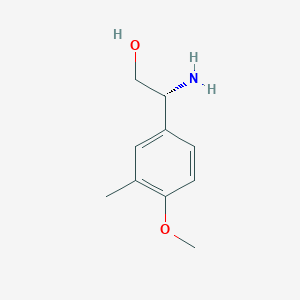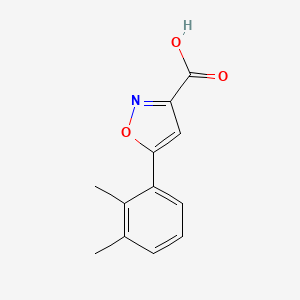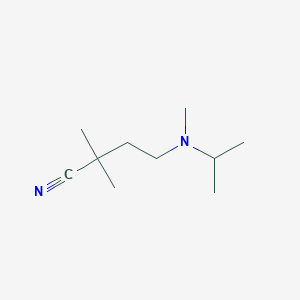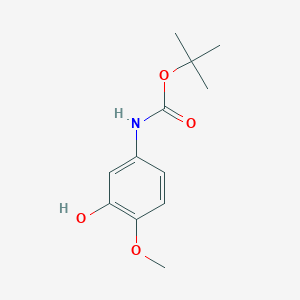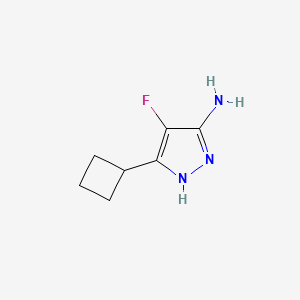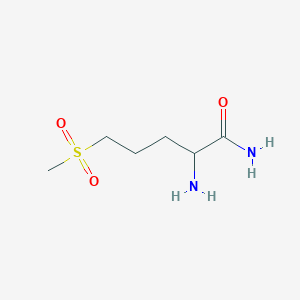
2-Amino-5-(methylsulfonyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(methylsulfonyl)pentanamide is an organic compound with the molecular formula C6H14N2O3S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a pentanamide backbone. It is used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2-Amino-5-(methylsulfonyl)pentanamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-pentanone with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Amino-5-(methylsulfonyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(methylsulfonyl)pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(methylsulfonyl)pentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-(methylsulfonyl)pentanamide can be compared with similar compounds such as:
2-Amino-5-(methylthio)pentanamide: This compound has a methylthio group instead of a methylsulfonyl group, which affects its chemical reactivity and biological activity.
2-Amino-5-(ethylsulfonyl)pentanamide: The presence of an ethylsulfonyl group instead of a methylsulfonyl group results in different steric and electronic properties, influencing its interactions with biological targets.
Eigenschaften
Molekularformel |
C6H14N2O3S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
2-amino-5-methylsulfonylpentanamide |
InChI |
InChI=1S/C6H14N2O3S/c1-12(10,11)4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
InChI-Schlüssel |
ITBXAWFXKIIQHC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


